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molecular formula C8H7NS B1590879 5-Methylbenzothiazole CAS No. 2942-16-7

5-Methylbenzothiazole

Cat. No. B1590879
M. Wt: 149.21 g/mol
InChI Key: SEBIXVUYSFOUEL-UHFFFAOYSA-N
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Patent
US04939140

Procedure details

A mixture of 5-methylbenzothiazole (5.0 g), N-bromosuccinimide (6.0 g) and carbon tetrachloride (500 ml) was refluxed for 4 hours. Upon cooling, the mixture was evaporated to dryness and the residue chromatographed over silica gel. On elution with a mixture of methylene chloride and hexane (9:1), the title product was obtained as a white solid [0.56 g; NMR(CDCl3,60 MHz): 4.6 (s, 2H), 7.4 (dd, J=7 Hz, 2 Hz, 1H). 7.9 (d, J=7 Hz, 1H), 8.15 (d, J=2 Hz, 1H), 9.0 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][CH:8]=[N:7][C:6]=2[CH:10]=1.[Br:11]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:11][CH2:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][CH:8]=[N:7][C:6]=2[CH:10]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC=1C=CC2=C(N=CS2)C1
Name
Quantity
6 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue chromatographed over silica gel
WASH
Type
WASH
Details
On elution
ADDITION
Type
ADDITION
Details
with a mixture of methylene chloride and hexane (9:1)

Outcomes

Product
Name
Type
product
Smiles
BrCC=1C=CC2=C(N=CS2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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